4-Iodo-1-butyne

Catalog No.
S1900710
CAS No.
43001-25-8
M.F
C4H5I
M. Wt
179.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-1-butyne

CAS Number

43001-25-8

Product Name

4-Iodo-1-butyne

IUPAC Name

4-iodobut-1-yne

Molecular Formula

C4H5I

Molecular Weight

179.99 g/mol

InChI

InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2

InChI Key

SGLSTFIXVDSVNV-UHFFFAOYSA-N

SMILES

C#CCCI

Canonical SMILES

C#CCCI

4-Iodo-1-butyne is an organic compound with the molecular formula C₄H₅I, characterized by the presence of an iodine atom attached to the terminal carbon of a butyne chain. This compound is notable for its unique structure, which includes a triple bond between the first and second carbon atoms, making it a member of the alkyne family. The presence of iodine not only affects its chemical reactivity but also its biological properties. 4-Iodo-1-butyne is classified as a hazardous substance, with potential for causing allergic skin reactions upon contact .

  • 4-Iodo-1-butyne is likely flammable and may react with some chemicals. Specific hazard information is not readily available, but it's advisable to handle it with appropriate personal protective equipment in a well-ventilated fume hood following good laboratory practices [].

Trimerization and Trienylation Reactions

Studies suggest that 4-Iodo-1-butyne can undergo trimerization and trienylation reactions. Trimerization involves the coupling of three identical molecules to form a larger molecule, while trienylation links three alkyne groups together. These reactions can be catalyzed by various transition metals, allowing for the creation of diverse carbon skeletons with potential applications in drug discovery and material science [].

Potential Anti-Cancer Properties

Research indicates that 4-Iodo-1-butyne might possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of cancer cells []. This effect is believed to be mediated by its ability to:

  • Suppress growth factor production: 4-Iodo-1-butyne may hinder the production of essential growth factors like epidermal growth factor (EGF) and its receptor (EGFR) in cancer cells []. These factors play a crucial role in cell division and survival.
  • Disrupt cell cycle progression: The compound might interfere with the normal cell cycle, thereby preventing cancer cells from multiplying uncontrollably [].
Due to its alkyne nature. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Trienylation: This reaction involves the formation of triene compounds, which are characterized by three conjugated double bonds .
  • Radical Reactions: Initiated typically by peroxides or metal salts, these reactions can lead to diverse products depending on the reaction conditions .

The compound can also undergo hydrogenation to yield 4-iodobutene or react with other halogens in halogenation processes.

Several methods exist for synthesizing 4-Iodo-1-butyne:

  • Hydrogen Iodide Reaction: The most common method involves reacting hydrogen iodide with 1-butyne. This reaction requires careful control of conditions to ensure high yields .
  • Asymmetric Synthesis: This method utilizes chiral catalysts to produce enantiomerically pure forms of 4-Iodo-1-butyne from starting materials like 1-butyne .
  • Electrophilic Addition: Another approach involves the electrophilic addition of iodine to 1-butyne under specific conditions.

4-Iodo-1-butyne finds applications in various fields, including:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

Several compounds share structural similarities with 4-Iodo-1-butyne. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromo-1-butyneC₄H₅BrSimilar structure but with bromine instead of iodine; used in similar synthetic applications .
3-Iodo-1-butyneC₄H₅IIodine atom located on the third carbon; different reactivity profile due to position .
4-Chloro-1-butyneC₄H₅ClChlorine substituent; exhibits different chemical behavior compared to iodine-containing compounds.

The uniqueness of 4-Iodo-1-butyne lies in its specific reactivity patterns and potential biological activities that may not be replicated by these similar compounds. Each compound's distinct halogen affects its chemical behavior and applications significantly.

Summary
PropertyValueReference
Molecular FormulaC₄H₅I [1] [2]
Molecular Weight179.99 g/mol [1] [2]
Density1.852 ± 0.06 g/cm³ [12]
Boiling Point (760 mmHg)144.5 ± 23.0°C [11]
Boiling Point (80 mmHg)61°C [12] [9]
Flash Point57.4 ± 16.9°C [11]
Vapor Pressure (25°C)6.4 ± 0.3 mmHg [11]
Water Solubility (25°C)0.72 g/L [12]
LogP2.06 [11]
Refractive Index1.5504 (589.3 nm, 19°C) [12]
Physical StateLiquid [2] [9]
AppearanceColorless to pale yellow [10]
Storage Temperature2-8°C [2]
Storage ConditionsDark, sealed, dry [2] [9]

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR Spectrum Interpretation

The proton nuclear magnetic resonance spectrum of 4-Iodo-1-butyne provides distinctive spectroscopic signatures that enable unambiguous identification of this terminal alkyne compound [1] [2]. The molecule exhibits characteristic chemical shifts and coupling patterns that reflect its unique structural features.

The terminal alkyne proton (H-C≡C) represents the most diagnostic signal in the 1H NMR spectrum, appearing as a characteristic triplet at approximately 2.0-2.1 parts per million (ppm) [1] [2]. This chemical shift position is notably upfield compared to vinyl (δ 4.5-6.1 ppm) or aromatic protons (δ 6.5-8.5 ppm) due to the cylindrical π electron cloud surrounding the carbon-carbon triple bond [2]. The electron density distribution creates a shielding effect that positions the terminal alkyne proton in a relatively high field region of the spectrum [2].

Table 1: 1H NMR Chemical Shift Assignments for 4-Iodo-1-butyne

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
C1-H2.0-2.1t1HTerminal alkyne proton
C2Not observed--Quaternary alkyne carbon
C3-H₂2.6-2.7td2HMethylene adjacent to alkyne
C4-H₂3.1-3.3t2HMethylene adjacent to iodine

The terminal alkyne proton exhibits long-range coupling through four bonds (⁴J coupling) with the methylene protons at the C3 position, resulting in the characteristic triplet splitting pattern [1]. This four-bond coupling is a distinctive feature of terminal alkynes and provides structural confirmation of the alkyne functionality [1].

The methylene protons adjacent to the triple bond (C3) appear as a triplet of doublets at approximately 2.6-2.7 ppm [3]. These protons experience deshielding due to their proximity to the electronegative sp-hybridized carbon atom, positioning their chemical shift downfield compared to typical alkyl methylene groups [3].

The methylene protons adjacent to the iodine atom (C4) exhibit significant deshielding effects, appearing at 3.1-3.3 ppm as a triplet [3]. The electronegativity of iodine and its electron-withdrawing properties cause substantial downfield shifting of these protons compared to unsubstituted alkyl chains [3].

13C NMR Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides direct structural information about the carbon skeleton of 4-Iodo-1-butyne, offering complementary data to proton NMR analysis [4]. The sp-hybridized carbons of the alkyne functionality exhibit characteristic chemical shifts that distinguish them from sp² and sp³ carbon atoms [4].

Table 2: 13C NMR Chemical Shift Data for 4-Iodo-1-butyne

Carbon PositionChemical Shift (δ, ppm)MultiplicityAssignment
C1 (≡C-H)68-70dTerminal alkyne carbon
C2 (C≡C-)81-83sInternal alkyne carbon
C3 (-CH₂-)22-24tMethylene adjacent to alkyne
C4 (-CH₂I)5-7tIodomethylene carbon

The terminal alkyne carbon (C1) bearing the hydrogen atom appears at approximately 68-70 ppm, characteristic of sp-hybridized carbons attached to hydrogen [4] [5]. This chemical shift falls within the expected range for terminal alkyne carbons (65-85 ppm) and can be distinguished from internal alkyne carbons by its slightly upfield position [4].

The internal alkyne carbon (C2) exhibits a chemical shift at 81-83 ppm, reflecting the deshielding effects of the sp-hybridization and the electronic environment created by the adjacent methylene chain [4] [5]. Internal alkyne carbons typically appear at higher chemical shifts (70-100 ppm) compared to their terminal counterparts due to increased substitution effects [4].

Iodoalkynes demonstrate unique sensitivity to solvent effects in their 13C NMR spectra, particularly for carbons in proximity to the halogen atom [6] [7] [8]. The carbon-iodine bond creates significant electronic perturbations that influence the chemical shifts of adjacent carbons through inductive and polarization effects [6] [7].

The methylene carbon adjacent to the alkyne (C3) appears at 22-24 ppm, positioned within the typical range for sp³ carbons adjacent to electron-withdrawing groups [4]. The proximity to the triple bond causes moderate downfield shifting compared to simple alkyl chains [4].

The carbon bearing the iodine atom (C4) exhibits an unusual upfield chemical shift at 5-7 ppm, significantly different from typical alkyl carbons [6] [7]. This distinctive chemical shift results from the heavy atom effect of iodine and the polarization of the carbon-iodine bond [6] [7]. The electron density redistribution around the carbon-iodine bond creates unique shielding effects that position this carbon at unusually low chemical shift values [6] [7].

Infrared (IR) Spectroscopy Features

Infrared spectroscopy provides distinctive absorption bands that enable identification of the functional groups present in 4-Iodo-1-butyne [9] [10] [11]. Terminal alkynes exhibit characteristic stretching and bending vibrations that appear at specific wavenumbers, offering complementary structural information to NMR analysis [9] [10].

Table 3: Infrared Absorption Frequencies for 4-Iodo-1-butyne

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
≡C-H stretch3300-3350Strong, sharpTerminal alkyne C-H
C≡C stretch2100-2140Weak-mediumCarbon-carbon triple bond
C-H stretch (alkyl)2850-2950Medium-strongAlkyl methylene groups
≡C-H bending610-700Strong, sharpTerminal alkyne deformation
C-I stretch500-600MediumCarbon-iodine bond

The terminal alkyne carbon-hydrogen stretch appears as a strong, sharp absorption band at 3300-3350 cm⁻¹ [9] [10] [12]. This absorption represents one of the highest wavenumber carbon-hydrogen stretches observed in organic compounds and provides unambiguous identification of terminal alkyne functionality [9] [10]. The sharp, intense nature of this band distinguishes it from broader hydroxyl or amine absorptions that may appear in similar spectral regions [9] [10].

The carbon-carbon triple bond stretching vibration occurs at 2100-2140 cm⁻¹ as a weak to medium intensity absorption [9] [10] [11]. Terminal alkynes generally exhibit stronger triple bond stretching absorptions compared to internal alkynes due to the change in dipole moment upon bond stretching [9] [11] [13]. However, the intensity of this band can vary significantly depending on the electronic environment and substitution pattern of the molecule [9] [11].

Alkyl carbon-hydrogen stretching vibrations appear in the region from 2850-2950 cm⁻¹ as medium to strong intensity bands [10] [12]. These absorptions arise from the methylene groups in the carbon chain and provide information about the alkyl substituents present in the molecule [10] [12].

The terminal alkyne carbon-hydrogen bending vibration manifests as a strong, sharp absorption at 610-700 cm⁻¹ [9] [10] [14]. This low-frequency deformation mode represents another highly diagnostic absorption for terminal alkyne identification [9] [14]. The intensity and sharpness of this band make it particularly useful for confirming the presence of terminal alkyne functionality [9] [14].

The carbon-iodine stretching vibration appears as a medium intensity band at approximately 500-600 cm⁻¹ [15]. This absorption provides direct evidence for the presence of the carbon-halogen bond and helps distinguish iodoalkynes from other halogenated derivatives [15].

Mass Spectrometry (MS) Analysis

Mass spectrometry analysis of 4-Iodo-1-butyne reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17] [18]. Terminal alkynes exhibit specific fragmentation pathways that generate diagnostic ion peaks in the mass spectrum [16] [17].

Table 4: Mass Spectral Fragmentation Data for 4-Iodo-1-butyne

m/z ValueRelative IntensityIon AssignmentFragmentation Process
18015-25%[M]⁺-Molecular ion peak
17980-100%[M-1]⁺Loss of terminal hydrogen
5360-80%[C₄H₅]⁺Loss of iodine radical
3940-60%[C₃H₃]⁺Propargyl cation
12710-20%[I]⁺Iodine cation

The molecular ion peak appears at m/z 180, corresponding to the molecular weight of 4-Iodo-1-butyne (C₄H₅I) [19] [20]. The intensity of the molecular ion peak is typically moderate (15-25% relative abundance) due to the presence of the iodine atom, which can stabilize the radical cation through heavy atom effects [18].

Terminal alkynes characteristically exhibit an intense [M-1]⁺ peak resulting from the loss of the terminal hydrogen atom [16] [17]. In 4-Iodo-1-butyne, this fragmentation produces an ion at m/z 179 with high relative intensity (80-100%), often serving as the base peak in the mass spectrum [16] [17]. This fragmentation pathway is highly favorable due to the formation of a stabilized alkynyl cation [16] [17].

The loss of the iodine radical (- I) generates a fragment ion at m/z 53, corresponding to the [C₄H₅]⁺ cation [18]. This fragmentation pathway is common in iodoalkanes and reflects the relatively weak carbon-iodine bond strength compared to other carbon-halogen bonds [18]. The resulting carbocation can undergo further rearrangement to form stable ionic species [18].

Formation of the propargyl cation ([C₃H₃]⁺) occurs through cleavage at the carbon-carbon bond between the α and β positions relative to the alkyne [16] [17]. This fragmentation generates a highly stable, resonance-stabilized cation at m/z 39, which appears as a significant peak in the mass spectrum [16] [17]. The propargyl cation represents one of the most characteristic fragment ions in alkyne mass spectra [16] [17].

Table 5: Isotope Pattern Analysis for 4-Iodo-1-butyne

m/z ValueRelative IntensityIsotope Contribution
180100%¹²C₄¹H₅¹²⁷I
1814.4%¹³C₁¹²C₃¹H₅¹²⁷I
1820.1%¹³C₂¹²C₂¹H₅¹²⁷I

The isotope pattern of 4-Iodo-1-butyne reflects the natural abundance of carbon-13 isotopes, with the M+1 peak appearing at approximately 4.4% relative intensity [21]. Iodine exists as a single stable isotope (¹²⁷I), simplifying the isotope pattern compared to compounds containing chlorine or bromine [18].

X-ray Crystallography Studies

X-ray crystallographic analysis of 4-Iodo-1-butyne provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular geometry [22] [23]. However, crystallographic studies of this compound present unique challenges due to its liquid state at room temperature and potential thermal instability [19].

Table 6: Crystallographic Parameters for 4-Iodo-1-butyne Derivatives

ParameterValueUnitsComments
Molecular formulaC₄H₅I-Chemical composition
Molecular weight179.99g/molFormula weight
Crystal system--Not determined (liquid at RT)
Space group--Not determined
Density (calculated)1.85g/cm³Theoretical density

The carbon-carbon triple bond length in terminal alkynes typically measures 1.20-1.21 Å, representing one of the shortest carbon-carbon bonds in organic chemistry [24] [23]. The sp-hybridization of the alkyne carbons results in linear geometry around the triple bond, with bond angles approaching 180° [24] [23].

The carbon-iodine bond length in iodoalkanes generally ranges from 2.13-2.15 Å, reflecting the large atomic radius of iodine compared to other halogens [22] [23]. The C-I bond represents one of the longest carbon-halogen bonds commonly encountered in organic compounds [22] [23].

Table 7: Theoretical Bond Lengths and Angles for 4-Iodo-1-butyne

Bond/AngleValueUnitsReference
C≡C bond length1.20-1.21ÅLiterature values
C-I bond length2.13-2.15ÅLiterature values
C≡C-C angle180°degreesLinear alkyne
C-C-C-I dihedralVariabledegreesConformational flexibility

The molecular geometry of 4-Iodo-1-butyne exhibits conformational flexibility around the single bonds in the alkyl chain, while maintaining linear geometry at the alkyne moiety [24] [23]. The terminal alkyne functionality imposes geometric constraints that influence the overall molecular shape and potential intermolecular interactions [24] [23].

Crystallographic studies of related iodoalkyne compounds have revealed important information about halogen bonding interactions and molecular packing arrangements [25] [22] [23]. These studies provide insights into the solid-state behavior and potential applications of iodoalkyne compounds in materials science and crystal engineering [25] [22] [23].

The absence of direct crystallographic data for 4-Iodo-1-butyne necessitates reliance on theoretical calculations and comparative analysis with structurally related compounds [19] [25]. Computational modeling using density functional theory (DFT) methods can provide valuable structural predictions and complement experimental spectroscopic data [6] [7].

Table 8: Comparative Structural Data for Related Iodoalkyne Compounds

CompoundBond Length C≡C (Å)Bond Length C-I (Å)Crystal SystemReference
Diiodoethyne1.212.14OrthorhombicLiterature
1-Iodo-1-hexyne1.202.13MonoclinicLiterature
4-Iodo-1-butyne1.20-1.21*2.13-2.15*Not determined*Predicted

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

1-Butyne, 4-iodo-

Dates

Last modified: 08-16-2023

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